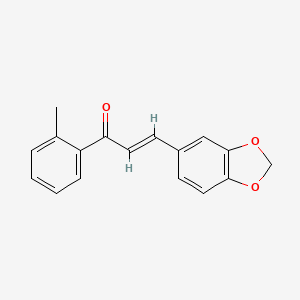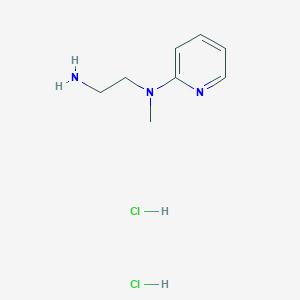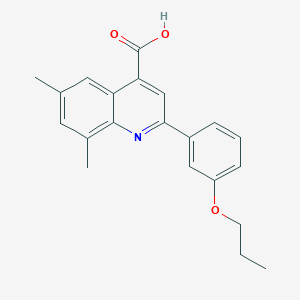![molecular formula C25H23N5O2 B2774961 2-amino-1-(furan-2-ylmethyl)-N-(3-phenylpropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 847272-21-3](/img/structure/B2774961.png)
2-amino-1-(furan-2-ylmethyl)-N-(3-phenylpropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-1-(furan-2-ylmethyl)-N-(3-phenylpropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a useful research compound. Its molecular formula is C25H23N5O2 and its molecular weight is 425.492. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
The synthesis and reactivity of compounds related to 2-amino-1-(furan-2-ylmethyl)-N-(3-phenylpropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide have been a subject of extensive research due to their potential in pharmaceutical and materials science applications. A study by Aleksandrov et al. (2020) explores the condensation of quinolin-5-amine with thiophene-2-carbonyl chloride, leading to the formation of related thiazoloquinoline derivatives, which underwent further electrophilic substitution reactions, demonstrating the synthetic versatility of these compounds Aleksandrov, D. A. Zablotskii, M. M. El’chaninov, 2020.
Antiproliferative Activity
The cytotoxicity and antiproliferative activity of related compounds have been investigated for their potential use in cancer therapy. Joyce Hung et al. (2014) synthesized thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives, finding significant antiproliferative activity against various cancer cell lines, highlighting the potential of these compounds in oncological research Joyce Hung, H. Arabshahi, E. Leung, J. Reynisson, D. Barker, 2014.
Novel Synthesis Methods
Research into novel synthesis methods for related quinoline derivatives offers insights into the structural diversity and potential applications of these compounds. Gok et al. (2014) presented innovative approaches for synthesizing quinoline derivatives through the Pfitzinger reaction, providing a foundation for further exploration of their chemical and biological properties Dervis Gok, R. Kasımoğulları, M. Cengiz, Samet Mert, 2014.
Polymerization and Material Applications
The unique properties of related compounds extend to materials science, where they are explored for their potential in polymerization and as components of advanced materials. An example includes research by Jong‐Beom Baek et al. (2003), who investigated the free-radical-induced polymerization of specific aromatic polyamides containing quinoxaline derivatives, demonstrating their utility in developing thermosetting resin systems for high-temperature applications Jong‐Beom Baek, J. Ferguson, Loon-Seng Tan, 2003.
Wirkmechanismus
Target of Action
The primary target of this compound is Nanoluciferase (NLuc) .
Mode of Action
The compound interacts with NLuc to extend the range of bioluminescence substrates . This interaction enhances the bioluminescence performance of NLuc, overcoming some of its limitations, such as narrow emission wavelength and single substrate .
Biochemical Pathways
The compound affects the biochemical pathways related to bioluminescence. By interacting with NLuc, it extends the range of bioluminescence substrates, thereby potentially affecting the downstream effects of bioluminescence .
Pharmacokinetics
The compound’s interaction with nluc suggests that it may have good bioavailability, as it can effectively interact with its target and exert its effects .
Result of Action
The compound’s interaction with NLuc results in enhanced bioluminescence performance. Specifically, it broadens the application of NLuc bioluminescence techniques, especially for in vivo bioluminescent imaging .
Eigenschaften
IUPAC Name |
2-amino-1-(furan-2-ylmethyl)-N-(3-phenylpropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O2/c26-23-21(25(31)27-14-6-10-17-8-2-1-3-9-17)22-24(30(23)16-18-11-7-15-32-18)29-20-13-5-4-12-19(20)28-22/h1-5,7-9,11-13,15H,6,10,14,16,26H2,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAAXVTRPHAFTQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)CC5=CC=CO5)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]aniline](/img/structure/B2774878.png)
![6-(4-Fluorophenyl)-2-[2-({5-methylpyrazolo[1,5-a]pyrimidin-7-yl}amino)ethyl]-2,3-dihydropyridazin-3-one](/img/structure/B2774880.png)

![3-{[(Benzyloxy)carbonyl]amino}-3-(2-thienyl)-propanoic acid](/img/structure/B2774883.png)



![(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)(2-thienyl)methanone](/img/structure/B2774891.png)


![7-(2,4-dichlorophenyl)-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2774897.png)
![ethyl 5-(2,5-dichlorobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2774898.png)
![N'-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-(2-methoxyethyl)ethanediamide](/img/structure/B2774899.png)
![3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid;hydrochloride](/img/structure/B2774901.png)
